2-Acetamidophenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate
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Overview
Description
2-Acetamidophenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include an acetamido group, a tert-butyl group, an ethoxy group, and a sulfonate group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidophenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonation: The sulfonate group is introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Alkylation: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Ethoxylation: The ethoxy group is introduced through ethoxylation reactions using ethyl halides or ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide or alkoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Acetamidophenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Acetamidophenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the sulfonate group can interact with positively charged sites on proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamidophenyl 5-tert-butyl-2-methoxybenzene-1-sulfonate
- 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- 2-Acetamidophenyl 5-tert-butyl-2-butoxybenzene-1-sulfonate
Uniqueness
2-Acetamidophenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different alkoxy groups.
Properties
IUPAC Name |
(2-acetamidophenyl) 5-tert-butyl-2-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-6-25-18-12-11-15(20(3,4)5)13-19(18)27(23,24)26-17-10-8-7-9-16(17)21-14(2)22/h7-13H,6H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJIGTBYFZLXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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